molecular formula C9H12ClF3N2 B1505735 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride CAS No. 1031721-46-6

1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride

Cat. No. B1505735
M. Wt: 240.65 g/mol
InChI Key: WLSNETKBKQWPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride, also known as MPTPE, is a chemical compound that has gained significant attention in scientific research. It is a selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor expressed in the central nervous system. MPTPE has been found to have potential applications in various fields of research, including neuroscience, pharmacology, and drug discovery.

Mechanism Of Action

1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride acts as a selective agonist of the TAAR1 receptor, which is expressed in various regions of the brain, including the striatum, prefrontal cortex, and hippocampus. The activation of TAAR1 receptors by 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride leads to the inhibition of dopamine reuptake and the release of serotonin, which results in the modulation of neurotransmitter systems in the brain.

Biochemical And Physiological Effects

1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride has been found to have various biochemical and physiological effects in the body. In animal studies, 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride has been shown to increase locomotor activity, enhance cognitive function, and reduce anxiety-like behavior. It has also been found to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, depression, and schizophrenia.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride in scientific research is its selectivity for the TAAR1 receptor, which allows for the specific modulation of neurotransmitter systems in the brain. However, one of the limitations of using 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are various future directions for the use of 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride in scientific research. One area of interest is the development of new drugs that target the TAAR1 receptor for the treatment of neurological disorders. Another area of research is the investigation of the role of TAAR1 receptors in various physiological processes, including metabolism and immune function. Additionally, the development of new imaging techniques may allow for the visualization of TAAR1 receptors in the brain, which could provide valuable insights into their function and regulation.
Conclusion
In conclusion, 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. Its selectivity for the TAAR1 receptor makes it a valuable tool for the modulation of neurotransmitter systems in the brain, and its potential for the treatment of neurological disorders makes it an exciting area of research for the future.

Scientific Research Applications

1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is neuroscience, where 1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride has been found to modulate the activity of TAAR1 receptors in the brain. This modulation has been linked to the regulation of dopamine and serotonin neurotransmitter systems, which are involved in various neurological disorders.

properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2.ClH/c1-8(2,13)6-3-4-7(14-5-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSNETKBKQWPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=C(C=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712352
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine hydrochloride

CAS RN

1031721-46-6
Record name 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 1-methyl-1-(6-trifluoromethyl-pyridin-3-yl)-ethylamine from Preparation F (1.0 g, 4.9 mmol) in acetone (10 mL) at ambient temperature and stir for 5 minutes. Add concentrated (12.18 N) hydrochloric acid (0.4 mL, 4.9 mmol) drop-wise with continued stirring, and observe the formation of a white solid. Cool the reaction mixture to 0° C. and continue stirring for 30 minutes. Filter the resultant solid and rinse with cold acetone (2 mL). Dry under vacuum at 40° C. to provide the titled compound (0.73 g, 62%) as a white solid: 1H NMR (400 MHz, DMSO-d6) δ 9.17 (s (br), 3H), 9.02 (d, 1H, J=2.4 Hz), 8.32 (dd, 1H, J=8.0, 2.0 Hz), 7.97 (d, 1H, J=8.4 Hz), 1.71 (s, 6H); 13C NMR (100 MHz, DMSO-d6) δ 148.0, 146.2 (q, JCF=34.0 Hz), 142.4 (d, JCF=0.8 Hz), 136.0, 121.9 (q, JCF=273 Hz), 120.8 (t, JCF=2.6 Hz), 54.9, 27.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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